1-(2,4-Difluorophenyl)-3-(4-methoxy-2-nitrophenyl)urea
Overview
Description
N-(2,4-difluorophenyl)-N’-(4-methoxy-2-nitrophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two aromatic rings substituted with fluorine, methoxy, and nitro groups, connected by a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-(4-methoxy-2-nitrophenyl)urea typically involves the reaction of 2,4-difluoroaniline with 4-methoxy-2-nitrophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-difluorophenyl)-N’-(4-methoxy-2-nitrophenyl)urea may involve a continuous flow process to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-(4-methoxy-2-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Substituted aromatic urea derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-N’-(4-methoxy-2-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-(4-methoxy-2-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine, methoxy, and nitro groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-N’-(4-methoxyphenyl)urea: Lacks the nitro group, which may result in different chemical and biological properties.
N-(2,4-difluorophenyl)-N’-(4-nitrophenyl)urea: Lacks the methoxy group, which can affect its solubility and reactivity.
N-(2,4-difluorophenyl)-N’-(4-methoxy-2-chlorophenyl)urea:
Uniqueness
N-(2,4-difluorophenyl)-N’-(4-methoxy-2-nitrophenyl)urea is unique due to the combination of fluorine, methoxy, and nitro groups on its aromatic rings
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methoxy-2-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O4/c1-23-9-3-5-12(13(7-9)19(21)22)18-14(20)17-11-4-2-8(15)6-10(11)16/h2-7H,1H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOAZLSYKXHBJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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